Cas no 2172553-48-7 (2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid)

2-(2-{3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentyl backbone with an Fmoc-protected amine group, enhancing solubility and handling during solid-phase peptide synthesis (SPPS). The N-methylacetamido and oxyacetic acid moieties provide versatility in conjugation and linker chemistry, making it suitable for constructing complex peptide architectures. This compound is particularly valuable for introducing constrained cyclopentyl motifs into peptides, improving metabolic stability and binding affinity. Its compatibility with standard Fmoc deprotection protocols ensures seamless integration into automated synthesis workflows. The product is characterized by high purity (>95%) and consistent batch-to-batch reproducibility, meeting rigorous research and pharmaceutical development requirements.
2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid structure
2172553-48-7 structure
Product Name:2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid
CAS No:2172553-48-7
MF:C26H30N2O6
MW:466.526207447052
CID:6330321
PubChem ID:165559898
Update Time:2025-06-09

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid
    • 2-[(2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopentyl}-N-methylacetamido)oxy]acetic acid
    • 2172553-48-7
    • EN300-1474325
    • Inchi: 1S/C26H30N2O6/c1-28(34-16-25(30)31)24(29)13-17-10-11-18(12-17)14-27-26(32)33-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23H,10-16H2,1H3,(H,27,32)(H,30,31)
    • InChI Key: AKUCDIIQPDPCCW-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NCC1CCC(CC(N(C)OCC(=O)O)=O)C1)=O

Computed Properties

  • Exact Mass: 466.21038668g/mol
  • Monoisotopic Mass: 466.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 10
  • Complexity: 708
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 105Ų

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid Pricemore >>

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Additional information on 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid

Introduction to 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid (CAS No. 2172553-48-7)

2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid, identified by its CAS number 2172553-48-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a fluorenylmethoxycarbonyl (Fmoc) moiety, a cyclopentyl ring, and an acetamido group. The presence of these functional groups not only contributes to the compound's unique chemical properties but also opens up diverse possibilities for its biological activity and therapeutic applications.

The Fmoc group is particularly noteworthy in the context of pharmaceutical research, as it is commonly employed in peptide synthesis due to its stability and ease of removal under mild acidic conditions. In the case of this compound, the Fmoc moiety is linked to an amino group, which further modifies its reactivity and potential utility in drug design. The cyclopentyl ring adds another layer of structural complexity, influencing both the compound's solubility and its interaction with biological targets. This combination of features makes 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. Studies have suggested that compounds containing a fluorenylmethoxycarbonyl group may exhibit inhibitory effects on certain enzymes and receptors, making them potential candidates for treating neurological disorders, cancer, and inflammatory diseases. The cyclopentyl moiety, on the other hand, has been shown to enhance binding affinity in some cases, possibly due to its ability to adopt favorable conformations within binding pockets of biological targets.

The acetamido group in this compound introduces a polar region that can interact with hydrophilic residues in proteins, further modulating its pharmacokinetic properties. Additionally, the presence of an oxyacetic acid moiety suggests that this compound may have acidic properties, which could be exploited for designing prodrugs or targeting specific pH environments within the body. These structural features collectively contribute to the compound's potential as a lead molecule for drug development.

In light of these structural attributes, researchers have been exploring the synthetic pathways to produce derivatives of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid that may enhance its bioactivity or improve its pharmacokinetic profile. Advances in synthetic methodologies, such as solid-phase peptide synthesis and transition-metal-catalyzed cross-coupling reactions, have made it feasible to construct complex molecules like this one with high precision and yield. These techniques are essential for generating libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) platforms.

The use of HTS has revolutionized drug discovery by allowing researchers to rapidly test thousands of compounds for their ability to modulate specific biological pathways. In recent years, HTS campaigns have identified several hits that exhibit promising activity against targets relevant to diseases such as cancer and neurodegeneration. Among these hits, compounds with structural similarities to 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid have shown encouraging results in preclinical studies. These findings underscore the importance of exploring novel chemical scaffolds like this one for developing next-generation therapeutics.

One particularly intriguing aspect of this compound is its potential as a tool for studying protein-protein interactions (PPIs). PPIs play critical roles in many cellular processes and are often implicated in diseases such as cancer and inflammation. Small molecules that can modulate PPIs have emerged as a new class of therapeutic agents with unique mechanisms of action. The structural complexity of 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid suggests that it may be able to interact with specific PPIs by binding to both protein partners simultaneously. Such dual interactions could lead to more potent and selective inhibition compared to traditional inhibitors that target only one protein at a time.

Furthermore, the compound's stability under various conditions makes it suitable for both in vitro and in vivo studies. Stability is a crucial factor in drug development, as it ensures that the compound remains intact during storage, administration, and metabolism. Computational studies have predicted that this compound may exhibit good stability under physiological conditions, which would make it an attractive candidate for further development. Additionally, its solubility characteristics can be fine-tuned through structural modifications to improve bioavailability.

The role of computational chemistry in understanding the properties of complex molecules like 2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided valuable insights into how this compound interacts with biological targets at the atomic level. These studies have helped researchers design analogs with improved binding affinities and selectivities. For instance, modifications to the fluorenylmethoxycarbonyl group or the cyclopentyl ring have been shown to enhance binding interactions with specific enzymes or receptors.

In conclusion,2-(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopentyl}-N-methylacetamido)oxyacetic acid (CAS No. 2172553-48-7) represents a fascinating example of how intricate molecular structures can be leveraged for therapeutic purposes. Its unique combination of functional groups positions it as a promising candidate for drug discovery efforts aimed at treating various diseases. With continued advancements in synthetic chemistry and computational biology,this compound holds great potential for contributing to the development of novel therapeutics that address unmet medical needs.

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